molecular formula C5H13Cl2N3 B2968240 1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2648993-97-7

1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride

Cat. No. B2968240
CAS RN: 2648993-97-7
M. Wt: 186.08
InChI Key: YPHYVGCDUFSGRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes exist for imidazole derivatives. One common method involves the cyclization of glyoxal and ammonia, leading to the formation of imidazole. Researchers have explored various strategies to synthesize imidazole-containing compounds, including multi-component reactions and modifications of the imidazole core. These synthetic pathways are crucial for developing novel drugs and therapeutic agents .

Scientific Research Applications

properties

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.2ClH/c1-4(6)5-7-2-3-8-5;;/h4H,2-3,6H2,1H3,(H,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHYVGCDUFSGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NCCN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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